molecular formula C12H19N3O4 B12318915 Boc-His(tau-Me)-OH

Boc-His(tau-Me)-OH

Cat. No.: B12318915
M. Wt: 269.30 g/mol
InChI Key: UCKFPCXOYMKRSO-UHFFFAOYSA-N
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Description

Boc-His(tau-Me)-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-histidine, is a derivative of the amino acid histidine. This compound is commonly used in peptide synthesis and serves as a protected form of histidine, which is crucial in various biochemical processes. The tert-butoxycarbonyl (Boc) group protects the amino group of histidine, making it less reactive and more stable during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(tau-Me)-OH typically involves the protection of the amino group of histidine with a Boc group. This can be achieved using Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Boc-His(tau-Me)-OH primarily involves the protection of the amino group of histidine. The Boc group provides steric hindrance, making the amino group less reactive and more stable during chemical reactions. This protection is crucial in peptide synthesis, where selective reactions are required to build complex peptide chains .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFPCXOYMKRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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